molecular formula C10H9Cl2FO2 B1412900 Ethyl 2,6-dichloro-4-fluorophenylacetate CAS No. 1806276-96-9

Ethyl 2,6-dichloro-4-fluorophenylacetate

Cat. No.: B1412900
CAS No.: 1806276-96-9
M. Wt: 251.08 g/mol
InChI Key: DMQZVGWNCFHXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-dichloro-4-fluorophenylacetate is an organofluorine compound featuring a phenylacetate backbone substituted with chlorine atoms at the 2- and 6-positions and a fluorine atom at the 4-position. Such halogenated phenylacetates are critical intermediates in agrochemical and pharmaceutical synthesis, where substituent positions and electronic properties dictate reactivity and application.

Properties

CAS No.

1806276-96-9

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

ethyl 2-(2,6-dichloro-4-fluorophenyl)acetate

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5H2,1H3

InChI Key

DMQZVGWNCFHXJS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)F)Cl

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical parameters of Ethyl 2,6-dichloro-4-fluorophenylacetate and four analogous compounds derived from the evidence:

Compound CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound* N/A C₁₀H₉Cl₂FO₂ Cl (2,6), F (4) ~247.09 High lipophilicity; electron-withdrawing Cl/F groups enhance stability .
Ethyl 3,5-dichloro-4-fluorophenylacetate 877397-67-6 C₁₀H₉Cl₂FO₂ Cl (3,5), F (4) 247.09 Meta-Cl positions reduce steric hindrance vs. ortho-Cl isomers .
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ OCH₃ (2,6), F (4) 242.24 Electron-donating OCH₃ groups increase solubility in polar solvents .
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 61720-24-9 C₁₁H₁₀Cl₂O₄ Cl (2,3), CHO (4) 289.10 Formyl group enhances electrophilicity; potential for nucleophilic reactions .
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate 1268822-64-5 C₁₀H₁₀F₂O₃ F (2,6), OCH₃ (4) 216.18 Smaller F atoms reduce steric bulk; methoxy group improves metabolic stability .

*Hypothetical structure inferred from analogs in .

Reactivity and Functional Group Influence

  • The 4-fluoro substituent in both compounds enhances aromatic ring electron deficiency, favoring electrophilic substitution at remaining activated positions.
  • Methoxy vs. Chlorine/Fluorine :

    • Replacing chlorine with methoxy groups (CAS 1193392-97-0) introduces electron-donating effects, increasing solubility in polar solvents but reducing stability under acidic conditions .
  • Formyl Group Reactivity :

    • The formyl group in CAS 61720-24-9 enables condensation reactions (e.g., with amines or hydrazines), a feature absent in other analogs .

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